molecular formula C22H20N6O3 B2993012 N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1203318-38-0

N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2993012
CAS No.: 1203318-38-0
M. Wt: 416.441
InChI Key: LOOBVKYIRCLFRE-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C22H20N6O3 and its molecular weight is 416.441. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-5-Lipoxygenase Agents : A study detailed the synthesis of novel pyrazolopyrimidines derivatives, evaluated for their cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, highlighting the potential of these compounds in anticancer and anti-inflammatory applications (Rahmouni et al., 2016).

  • Isoxazolines and Isoxazoles Synthesis : Research on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition demonstrates the versatile applications of these compounds in creating new materials with potential biological activities (Rahmouni et al., 2014).

  • Antitumor Activity and Molecular Docking : Another study synthesized pyrimidiopyrazole derivatives, demonstrating outstanding in vitro antitumor activity against the HepG2 cell line, with molecular docking analysis providing insights into the interaction mechanisms (Fahim et al., 2019).

  • Antimicrobial Activity : The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their testing against the MCF-7 human breast adenocarcinoma cell line revealed significant antitumor activity, highlighting the potential for developing new antimicrobial agents (Abdellatif et al., 2014).

Catalysts for Synthesis of Arylated Furans and Thiophenes

  • Bimetallic Composite Catalysts : A study utilized N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand for bimetallic boron-containing heterogeneous catalysts, showcasing a convenient method for the synthesis of heterobiaryls containing furyl and thienyl rings in aqueous media, demonstrating the compound's utility in enhancing catalytic reactions (Bumagin et al., 2019).

Properties

IUPAC Name

N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-12-13(2)23-22(25-20(12)29)28-19(11-16(26-28)14-8-9-14)24-21(30)17-10-18(31-27-17)15-6-4-3-5-7-15/h3-7,10-11,14H,8-9H2,1-2H3,(H,24,30)(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOBVKYIRCLFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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